molecular formula C14H28N2O6 B597140 Boc-Lys-OMe Acetate CAS No. 136832-75-2

Boc-Lys-OMe Acetate

Cat. No. B597140
CAS RN: 136832-75-2
M. Wt: 320.386
InChI Key: IQQHZKIYBAMWEX-FVGYRXGTSA-N
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Description

Boc-Lys-OMe Acetate, also known as Boc-L-lysine methyl ester, is a derivative of the amino acid Lysine . It is efficiently hydrolyzed by enzymes such as thrombin and trypsin .


Synthesis Analysis

Boc-Lys-OMe Acetate can be synthesized using calcium iodide as an additive in ester hydrolysis, which allows for the saponification of compounds containing both Fmoc and Boc protecting groups simultaneously .


Molecular Structure Analysis

The molecular formula of Boc-Lys-OMe Acetate is C₁₂H₂₄N₂O₄ . Its molecular weight is 260.33 . The structure of Boc-Lys-OMe Acetate includes a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis .


Chemical Reactions Analysis

Boc-Lys-OMe Acetate undergoes N-Boc deprotection, a common reaction in pharmaceutical research and development . This reaction can be conducted in a continuous flow reactor with a low-boiling solvent, facilitated by the use of a catalyst .

Scientific Research Applications

Synthesis of N-methylamides of N α-acetylated oligolysines

“Boc-Lys-OMe acetate salt” can be used in the synthesis of N-methylamides of N α-acetylated oligolysines. This process involves the creation of additional peptide bonds and the use of protective groups for synthesis .

Study of Histones

The compound can be used in the study of histones, the basic protein component of the main structural unit of chromatin, a deoxyribonucleo-protein (DNP). The poly-cationic nature of the histones is responsible for the basic electrostatic form of their interaction with DNA .

N-Boc Deprotection

“Boc-Lys-OMe acetate salt” can be used in an efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

Green Chemistry

The compound can be used in green chemistry, specifically in the development of more sustainable methods for N-Boc deprotection. The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

BOC Protection of Aliphatic and Aromatic Amines

“Boc-Lys-OMe acetate salt” can be used in a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Solvent-Free Media

The compound can be used in catalyst and solvent-free media under mild reaction conditions for the BOC protection of a variety of amines, amino acids, and amino alcohols .

Mechanism of Action

Target of Action

Boc-Lys-OMe acetate salt, also known as Boc-L-lysine methyl ester, primarily targets enzymes such as thrombin and trypsin . These enzymes play a crucial role in various biological processes, including blood coagulation (thrombin) and protein digestion (trypsin).

Mode of Action

The compound interacts with its targets (thrombin and trypsin) through a process known as hydrolysis . This interaction results in the removal of the tert-butoxycarbonyl (Boc) group, a protective group used to prevent the amino group on lysine from reacting during peptide chain assembly .

Biochemical Pathways

The hydrolysis of Boc-Lys-OMe acetate salt by thrombin and trypsin affects the protein synthesis pathway . Specifically, it influences the step involving the assembly of peptide chains. The removal of the Boc group allows for the subsequent bonding of amino acids, thereby facilitating the formation of peptides and proteins .

Result of Action

The primary result of Boc-Lys-OMe acetate salt’s action is the deprotection of the amino group on lysine , which is a crucial step in protein synthesis . This deprotection allows for the continuation of peptide chain assembly, thereby influencing the structure and function of the resulting proteins.

Action Environment

The action of Boc-Lys-OMe acetate salt can be influenced by various environmental factors. For instance, the rate of hydrolysis can be affected by factors such as temperature and pH . Additionally, the presence of other substances, such as certain solvents, can also impact the efficiency of the deprotection process .

Safety and Hazards

When handling Boc-Lys-OMe Acetate, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Boc-Lys-OMe Acetate has potential applications in peptide synthesis . Future research may explore the use of Boc-protected amino acid ionic liquids in organic synthesis, as they can be used as efficient reactants and reaction media when their reactive side chain and N-terminus are chemically protected .

properties

IUPAC Name

acetic acid;methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4.C2H4O2/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;1-2(3)4/h9H,5-8,13H2,1-4H3,(H,14,16);1H3,(H,3,4)/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQHZKIYBAMWEX-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Lys-OMe acetate salt

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